![molecular formula C24H24N4O2 B3008038 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540478-37-3](/img/structure/B3008038.png)
9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Agent
Compounds with the [1,2,4]triazolo[5,1-b]quinazoline scaffold have been studied for their neuroprotective properties . They are considered potential treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is attributed to their ability to modulate endoplasmic reticulum stress and apoptosis pathways, which are critical in the survival of neuronal cells.
Anti-neuroinflammatory Agent
These compounds also exhibit anti-neuroinflammatory properties . They can inhibit the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-alpha in microglial cells. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a key role in disease progression.
Energetic Materials
The [1,2,4]triazoloquinazoline derivatives have been explored for use in energetic materials . These materials are essential in various applications, including explosives, propellants, and pyrotechnics. The compounds can be designed to have excellent insensitivity toward external stimuli while maintaining high detonation performance, making them suitable for safe handling and use in controlled environments.
Antimalarial Activity
Some derivatives of the [1,2,4]triazolo[5,1-b]quinazoline class have shown promising antimalarial activity . They have been tested against Plasmodium falciparum and exhibited inhibitory concentrations that suggest potential as antimalarial agents. This is crucial given the global impact of malaria and the need for new therapeutic agents.
Semiconductor Properties
Certain [1,2,4]triazoloquinazoline compounds display semiconductor properties . They can exhibit ambipolar charge carrier mobilities, which are valuable for the development of electronic devices such as transistors and light-emitting diodes (LEDs).
Luminescent Properties
These compounds have also been identified to show weak luminescent properties . This characteristic can be harnessed in the development of optical materials and sensors, contributing to advancements in photonic technologies.
Heat-Resistant Explosives
The structural framework of [1,2,4]triazoloquinazolines allows for the creation of heat-resistant explosives . These explosives can withstand high temperatures without degradation, which is beneficial for both military and industrial applications.
Pharmacological Scaffold
The [1,2,4]triazolo[5,1-b]quinazoline scaffold serves as a versatile pharmacological platform . It can be modified to produce a variety of biologically active molecules with potential therapeutic applications in cancer, viral infections, and other diseases.
properties
IUPAC Name |
9-(3-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14-7-9-15(10-8-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)16-5-4-6-17(29)11-16/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHRXGSBUZOXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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